Cas no 1807040-78-3 (Methyl 2-(4-bromo-2,3-difluorophenyl)acetate)
Il metil 2-(4-bromo-2,3-difluorofenil)acetato è un composto organico aromatico fluorurato e bromurato, utilizzato come intermedio chiave nella sintesi di farmaci e materiali avanzati. La sua struttura chimica combina un gruppo estere metilico con un anello fenilico sostituito con bromo e fluoro in posizioni specifiche (2,3 e 4), conferendo reattività selettiva in reazioni di accoppiamento incrociato (es. Suzuki-Miyaura) e sostituzioni nucleofile. La presenza dei sostituenti elettron-attrattori (fluoro) e del bromo come gruppo uscente migliora la versatilità sintetica, rendendolo ideale per l’ottenimento di derivati bifunzionalizzati. È particolarmente utile in chimica farmaceutica per la modulazione di proprietà lipofile e l’introduzione di siti reattivi in molecole target. La purezza elevata (>97%) e la stabilità ne facilitano l’impiego in condizioni controllate.
1807040-78-3 structure
Product Name:Methyl 2-(4-bromo-2,3-difluorophenyl)acetate
Numero CAS:1807040-78-3
MF:C9H7BrF2O2
MW:265.051489114761
CID:5719097
PubChem ID:121229016
Update Time:2025-08-05
Methyl 2-(4-bromo-2,3-difluorophenyl)acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- CS-0112896
- 2-(4-BROMO-2,3-DIFLUOROPHENYL)ACETIC ACID METHYL ESTER
- Methyl 2-(4-bromo-2,3-difluorophenyl)acetate
- EN300-5091967
- 1807040-78-3
- AT12577
- Methyl2-(4-bromo-2,3-difluorophenyl)acetate
- Z2044753148
- MFCD28144675
-
- Inchi: 1S/C9H7BrF2O2/c1-14-7(13)4-5-2-3-6(10)9(12)8(5)11/h2-3H,4H2,1H3
- Chiave InChI: ZOCSEODXLDNTGM-UHFFFAOYSA-N
- Sorrisi: BrC1C=CC(=C(C=1F)F)CC(=O)OC
Proprietà calcolate
- Massa esatta: 263.95975g/mol
- Massa monoisotopica: 263.95975g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 14
- Conta legami ruotabili: 3
- Complessità: 213
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.6
- Superficie polare topologica: 26.3Ų
Methyl 2-(4-bromo-2,3-difluorophenyl)acetate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | M187845-25mg |
Methyl 2-(4-bromo-2,3-difluorophenyl)acetate |
1807040-78-3 | 25mg |
$ 180.00 | 2022-06-04 | ||
| TRC | M187845-50mg |
Methyl 2-(4-bromo-2,3-difluorophenyl)acetate |
1807040-78-3 | 50mg |
$ 300.00 | 2022-06-04 | ||
| Enamine | EN300-5091967-0.05g |
methyl 2-(4-bromo-2,3-difluorophenyl)acetate |
1807040-78-3 | 95.0% | 0.05g |
$245.0 | 2025-03-15 | |
| Enamine | EN300-5091967-0.1g |
methyl 2-(4-bromo-2,3-difluorophenyl)acetate |
1807040-78-3 | 95.0% | 0.1g |
$366.0 | 2025-03-15 | |
| Enamine | EN300-5091967-0.25g |
methyl 2-(4-bromo-2,3-difluorophenyl)acetate |
1807040-78-3 | 95.0% | 0.25g |
$524.0 | 2025-03-15 | |
| Enamine | EN300-5091967-0.5g |
methyl 2-(4-bromo-2,3-difluorophenyl)acetate |
1807040-78-3 | 95.0% | 0.5g |
$824.0 | 2025-03-15 | |
| Enamine | EN300-5091967-1.0g |
methyl 2-(4-bromo-2,3-difluorophenyl)acetate |
1807040-78-3 | 95.0% | 1.0g |
$1057.0 | 2025-03-15 | |
| Enamine | EN300-5091967-2.5g |
methyl 2-(4-bromo-2,3-difluorophenyl)acetate |
1807040-78-3 | 95.0% | 2.5g |
$2071.0 | 2025-03-15 | |
| Enamine | EN300-5091967-5.0g |
methyl 2-(4-bromo-2,3-difluorophenyl)acetate |
1807040-78-3 | 95.0% | 5.0g |
$3065.0 | 2025-03-15 | |
| Enamine | EN300-5091967-10.0g |
methyl 2-(4-bromo-2,3-difluorophenyl)acetate |
1807040-78-3 | 95.0% | 10.0g |
$4545.0 | 2025-03-15 |
Methyl 2-(4-bromo-2,3-difluorophenyl)acetate Letteratura correlata
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
1807040-78-3 (Methyl 2-(4-bromo-2,3-difluorophenyl)acetate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti